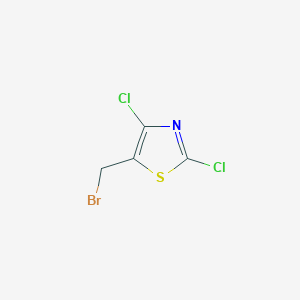

5-(Bromomethyl)-2,4-dichloro-1,3-thiazole

Description

Contextualization within Modern Heterocyclic Organic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, with a vast number of known organic molecules containing heterocyclic scaffolds. medmedchem.com The 1,3-thiazole ring system, a five-membered aromatic ring containing both sulfur and nitrogen atoms, is a particularly significant heterocycle. nih.govwikipedia.orgslideshare.net Its unique electronic structure and aromatic character render it a versatile component in both natural and synthetic compounds. nih.govmdpi.com The thiazole (B1198619) moiety is found in essential natural products, including vitamin B1 (thiamine), and is a core component of numerous pharmaceuticals, demonstrating a wide spectrum of biological activities. slideshare.netspast.orgtandfonline.com These activities include applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. spast.orgtandfonline.comresearchgate.net

The strategic introduction of halogen atoms onto the thiazole ring is a powerful tool for medicinal chemists and synthetic chemists. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and modulate its biological activity. nih.gov Halogenated thiazoles, therefore, represent a privileged class of compounds, serving as important intermediates and pharmacophores in the development of new functional molecules. nih.govsmolecule.com

Importance of Polyfunctionalized Thiazole Scaffolds in Synthetic Endeavors

Polyfunctionalized thiazole scaffolds are heterocyclic cores decorated with multiple reactive functional groups. These molecules are highly valued in synthetic chemistry because they serve as versatile building blocks for constructing more complex molecular architectures. researchgate.netbenthamscience.comnih.gov The different functional groups on the thiazole ring can be selectively addressed in subsequent chemical transformations, allowing for a stepwise and controlled assembly of the target molecule. mdpi.comresearchgate.net

This multi-handle approach is crucial in the generation of chemical libraries for drug discovery and material science. nih.govbohrium.com By starting with a common polyfunctionalized core, chemists can rapidly create a diverse range of derivatives for structure-activity relationship (SAR) studies. tandfonline.com This process is essential for optimizing the biological activity and properties of a lead compound. The ability to perform various reactions such as nucleophilic substitutions, cross-coupling reactions, and cyclizations on a single thiazole scaffold underscores its importance in modern synthetic strategies. nih.govmdpi.comresearchgate.net

Overview of Key Structural Features and Their Chemical Implications in 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole

This compound is a prime example of a polyfunctionalized heterocyclic compound with significant synthetic utility. Its structure combines a stable aromatic thiazole core with three distinct reactive halogen-containing functional groups, each with specific chemical reactivity.

Key Structural Features:

1,3-Thiazole Ring : An aromatic five-membered heterocycle that provides a stable and rigid core. wikipedia.org Its aromaticity means it is relatively stable, but the heteroatoms influence the electron distribution, making specific positions susceptible to attack. nih.govmdpi.com

Two Chloro Substituents (C2 and C4) : The chlorine atoms attached to the thiazole ring at positions 2 and 4 are subject to nucleophilic aromatic substitution. This allows for their replacement with a wide variety of nucleophiles, enabling the introduction of new functional groups and the extension of the molecular structure. smolecule.com

Bromomethyl Group (C5) : The bromomethyl group (-CH₂Br) at position 5 is a highly reactive electrophilic site. The bromine atom is an excellent leaving group, making this position ideal for nucleophilic substitution (Sₙ2) reactions. This functionality is often used to connect the thiazole scaffold to other molecules containing nucleophilic centers like amines, thiols, or alcohols. nih.govchemicalbook.com

The combination of these features makes this compound a valuable intermediate. A prominent example of its application is in the synthesis of the neonicotinoid insecticide, thiamethoxam. znaturforsch.comresearchgate.net In this synthesis, the chloro-thiazole moiety is coupled with another heterocyclic component, highlighting its role as a key building block. znaturforsch.comgoogle.com

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of the title compound.

| Property | Value | Source |

| CAS Number | 358672-75-0 | chemicalbook.com |

| Molecular Formula | C₄H₂BrCl₂NS | chemicalbook.com |

| Molecular Weight | 246.94 g/mol | chemicalbook.com |

| Predicted Boiling Point | 314.3 ± 50.0 °C | chemicalbook.com |

| Predicted Density | 1.967 ± 0.06 g/cm³ | chemicalbook.com |

| Predicted pKa | -2.68 ± 0.10 | chemicalbook.com |

Reactivity Profile of Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

| Functional Group | Position(s) | Type of Reactivity | Common Reactions |

| Chloro | C2, C4 | Electrophilic center on the aromatic ring | Nucleophilic Aromatic Substitution |

| Bromomethyl | C5 | Electrophilic aliphatic carbon | Nucleophilic Substitution (Sₙ2) |

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2,4-dichloro-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrCl2NS/c5-1-2-3(6)8-4(7)9-2/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZBTGOUFBSZDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrCl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 5 Bromomethyl 2,4 Dichloro 1,3 Thiazole

Reactions Involving the Bromomethyl Moiety

The bromomethyl group is a highly reactive functional group, readily participating in substitution, elimination, and metal-mediated reactions. The bromine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon a prime target for nucleophiles.

The most common transformation of the bromomethyl group involves its reaction with a wide variety of nucleophiles. This S_N2 reaction is a cornerstone for introducing diverse functionalities onto the thiazole (B1198619) scaffold.

N-Centered Nucleophiles : Primary and secondary amines, as well as heterocyclic amines, readily displace the bromide to form the corresponding aminomethyl derivatives. These reactions are fundamental in the synthesis of compounds with potential biological activity. For example, the reaction of bromomethyl thiazole derivatives with various amines is a key step in creating new series of di-, tri-, and tetrathiazole moieties. nih.gov Similarly, this reaction is employed to build novel thiazole derivatives bearing β-amino acid and aromatic moieties. mdpi.com

S-Centered Nucleophiles : Thiols and thiophenols are excellent nucleophiles for this transformation, yielding thioether derivatives. The general bromomethylation of thiols is an efficient process, and the resulting bromomethyl sulfides are themselves useful synthetic building blocks. nih.gov 5-Sulfonyl and 5-sulfinyl substituted 1,2,4-thiadiazoles have shown outstanding reactivity against thiols. nih.gov

O-Centered Nucleophiles : Alcohols and phenols can also act as nucleophiles, although they are generally less reactive than their nitrogen and sulfur counterparts. These reactions typically require basic conditions to deprotonate the alcohol, forming a more potent alkoxide or phenoxide nucleophile, leading to the formation of ether linkages. The synthesis of substituted thiazoles can be achieved from tertiary alcohols bearing alkene and alkyne groups under specific catalytic conditions. nih.gov

The table below summarizes representative nucleophilic substitution reactions at the bromomethyl position.

| Nucleophile Type | Example Nucleophile | Reagent/Conditions | Product Type |

| N-Centered | 2-Aminothiazole | Ethanol (B145695), reflux | 5-((Thiazol-2-ylamino)methyl) derivative |

| N-Centered | Secondary Amines (e.g., Piperazine) | DMSO, DIPEA, 110 °C | 5-((Piperazin-1-yl)methyl) derivative |

| S-Centered | Thiophenol | Base (e.g., NaH) | 5-((Phenylthio)methyl) derivative |

| O-Centered | Sodium Methoxide (B1231860) | Methanol (B129727) | 5-(Methoxymethyl) derivative |

Table 1: Examples of Nucleophilic Substitution Reactions.

The bromomethyl group can be converted into an exocyclic double bond, typically through a two-step process involving the Wittig or Horner-Wadsworth-Emmons reaction.

First, the 5-(bromomethyl)-2,4-dichloro-1,3-thiazole is reacted with a phosphine, such as triphenylphosphine, or a phosphite, like triethyl phosphite, to form a phosphonium (B103445) salt or a phosphonate (B1237965) ester, respectively. The Arbuzov reaction is a common method for synthesizing the phosphonate ester from the bromide. nih.gov

This intermediate is then deprotonated with a base (e.g., sodium hydride, potassium tert-butoxide) to generate a phosphorus ylide or a phosphonate carbanion. This nucleophilic species subsequently reacts with an aldehyde or ketone in a Wittig or Horner-Wadsworth-Emmons olefination reaction. This sequence is a powerful tool for synthesizing vinylthiazoles or stilbene-like structures containing a thiazole ring, effectively creating an exocyclic C=C double bond at the C5 position. nih.gov

The carbon-bromine bond can be transformed through reactions involving metals. One such transformation is the generation of an organometallic reagent. For instance, treatment of a bromomethyl derivative with an active metal like lithium or magnesium can lead to the formation of a nucleophilic organolithium or Grignard reagent. This transformation is analogous to the generation of organolithiums from bromomethyl sulfides using n-butyllithium (nBuLi). nih.gov Once formed, this thiazol-5-ylmethyl organometallic species can be quenched with various electrophiles (e.g., aldehydes, ketones, CO2) to introduce a new carbon-carbon bond at the methyl position.

The reactive bromomethyl group is a key handle for constructing fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, novel rings can be built onto the thiazole core.

A prominent example is the reaction of a bromomethyl thiazole derivative with a bifunctional nucleophile like 2-aminothiophenol. This reaction proceeds via an initial nucleophilic substitution at the bromomethyl carbon by the sulfur atom, followed by an intramolecular cyclization and dehydration/oxidation sequence to yield a fused thiazolo-benzothiazine system. nih.gov This strategy allows for the synthesis of complex polycyclic molecules from relatively simple precursors. Similarly, innovative protocols can lead to the formation of straight thiazole-fused [4,5-g] or [5,4-g]quinazolin-8-ones. mdpi.com

Transformations of the Dichloro-Thiazole Core

The two chlorine atoms on the thiazole ring are susceptible to replacement via nucleophilic aromatic substitution (S_NAr). The electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms, combined with the electronegativity of the chlorine atoms, activates the C2 and C4 positions for nucleophilic attack.

Nucleophilic aromatic substitution (S_NAr) is a well-established mechanism for modifying halogenated heteroaromatic rings. nih.govyoutube.comsemanticscholar.org In the case of 2,4-dichlorothiazole (B1313550), reactions with nucleophiles can lead to the substitution of one or both chlorine atoms.

The regioselectivity of the first substitution is a critical aspect. In many related dichlorinated heterocyclic systems, such as 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, nucleophilic attack by amines preferentially occurs at the C4 position. nih.govnih.gov This preference is attributed to the greater ability of the nitrogen atom at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4. A similar regioselectivity is expected for 2,4-dichloro-1,3-thiazole, making the C4-chloro group more reactive towards many common nucleophiles than the C2-chloro group.

Strong nucleophiles, such as amines, alkoxides, and thiolates, can be used to displace the chlorine atoms. Reaction conditions, such as temperature and the choice of solvent and base, can be controlled to favor either mono- or di-substitution. For instance, reacting 2,4-dichloro-1,3-thiazole with one equivalent of an amine at moderate temperatures would likely yield the 2-chloro-4-amino-1,3-thiazole as the major product. Subsequent reaction with a different nucleophile under more forcing conditions could then replace the second chlorine atom, providing a route to unsymmetrically substituted thiazoles. This stepwise substitution is a key strategy in the synthesis of new pyrimidine (B1678525) derivatives from dichloropyrimidines. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, C-H Activation) for Arylation and Heteroarylation

The chlorine atoms at the C2 and C4 positions are amenable to substitution via transition metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. While direct studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous 2,4-dihalo- and 2,4-disubstituted-thiazoles. tum.denih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming biaryl and heteroaryl-aryl bonds. Studies on di-chloro heteroaromatic systems, such as 3,5-dichloro-1,2,4-thiadiazole (B1299824) and 2,4-dichloropyrimidines, demonstrate that selective mono- or di-arylation can be achieved by carefully controlling reaction conditions like temperature, catalyst, and base. nih.govmdpi.comresearchgate.net For 2,4-dihalothiazoles, coupling is expected to occur preferentially at the more electron-deficient C2 position. tum.de By analogy, reacting this compound with one equivalent of an arylboronic acid would likely yield the 2-aryl-4-chloro-5-(bromomethyl)-1,3-thiazole. A subsequent coupling with a different boronic acid could then afford a 2,4-diaryl derivative. nih.gov

Stille Coupling: The Stille reaction, which couples organostannanes with organic halides, is another powerful tool for C-C bond formation. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide range of functional groups. libretexts.org In the context of 2,4-dibromothiazole (B130268), regioselective Stille couplings have been shown to occur at the C2 position. tum.de This selectivity is attributed to the higher electrophilicity of the C2 carbon. Therefore, it is predictable that the Stille coupling of this compound with an organostannane would primarily yield substitution at the C2 position. The general mechanism involves oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to give the coupled product. wikipedia.org

C-H Activation: Direct C-H arylation offers an alternative, more atom-economical route to arylated heterocycles. While the target molecule has no C-H bonds on the thiazole ring available for direct activation, this methodology is crucial in the broader context of thiazole chemistry. Palladium-catalyzed C-H activation on unsubstituted or monosubstituted thiazoles typically occurs at the C2 or C5 positions. researchgate.netmdpi.comorganic-chemistry.org For instance, palladium-catalyzed reactions can direct arylation to the C2 position, while other conditions might favor the C5 position. researchgate.netnih.gov This highlights the tunable reactivity of the thiazole core, which is a foundational concept for understanding its derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloro-Heterocycles This table presents data from analogous systems to predict the reactivity of this compound.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Product | Ref |

|---|---|---|---|---|---|---|---|

| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid (1.1 eq) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | RT | 3-Chloro-5-aryl-1,2,4-thiadiazole | nih.gov |

| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid (2.2 eq) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 3,5-Diaryl-1,2,4-thiadiazole | researchgate.net |

| 2,4-Dichloropyrimidine | Phenylboronic acid (1.05 eq) | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 2-Chloro-4-phenylpyrimidine | mdpi.com |

Chemoselective Reactivity of the Two Chlorine Atoms

The differential reactivity of the two chlorine atoms in this compound is a key feature for synthetic planning. The thiazole ring positions have distinct electronic properties: the C2 position is the most electron-deficient, C4 is nearly neutral, and C5 is slightly electron-rich. pharmaguideline.com This electronic disparity directly influences the reactivity of the attached chlorine atoms.

The C2-Cl bond is more susceptible to nucleophilic substitution and oxidative addition to palladium catalysts in cross-coupling reactions compared to the C4-Cl bond. tum.depharmaguideline.com This chemoselectivity allows for stepwise functionalization of the thiazole ring.

For example, in Suzuki-Miyaura or Stille couplings, reaction with one equivalent of the coupling partner under mild conditions is expected to selectively replace the chlorine at C2. tum.denih.gov More forcing conditions, such as higher temperatures or longer reaction times, would then be required to substitute the chlorine at C4. researchgate.net This stepwise approach enables the synthesis of 2,4-disubstituted thiazoles with different groups at each position, which is a valuable strategy for building molecular complexity. nih.gov

Intrinsic Reactivity of the 1,3-Thiazole Heterocycle

Electrophilic Aromatic Substitution on the Thiazole Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic systems. wikipedia.org For the thiazole ring, theoretical calculations and experimental results show that the C5 position is the most favorable site for electrophilic attack due to its higher electron density. pharmaguideline.comwikipedia.orgresearchgate.net However, in this compound, the C5 position is already substituted.

The presence of two electron-withdrawing chlorine atoms significantly deactivates the thiazole ring towards further electrophilic substitution. Therefore, reactions like nitration, sulfonation, or Friedel-Crafts acylation are expected to be very difficult and would require harsh conditions, if they proceed at all. If a reaction were to occur, it would likely be at the nitrogen atom (N-alkylation or N-oxidation) rather than on a carbon atom of the ring. pharmaguideline.com

Ring-Opening and Ring-Closing Metathesis Reactions

Ring-Opening Reactions: The thiazole ring, being aromatic, is generally stable. However, it can undergo ring-opening under specific, often reductive, conditions. pharmaguideline.com For instance, treatment with powerful reducing agents like sodium in liquid ammonia (B1221849) or desulfurization with Raney nickel can lead to the cleavage and degradation of the ring. pharmaguideline.com Certain substituted thiazoles and related heterocycles have also been shown to undergo ring-opening promoted by Brønsted or Lewis acids. rsc.orgrsc.org

Ring-Closing Metathesis (RCM): RCM is a powerful method for constructing cyclic systems but is not typically used to form the aromatic thiazole ring itself. More relevant is the application of RCM to substituents attached to the thiazole core to build larger, fused ring systems. There are no specific reports of RCM being applied to this compound.

Oxidation and Reduction Chemistry of the Thiazole Ring

The thiazole ring exhibits a degree of resistance to both oxidation and reduction.

Oxidation: The thiazole ring is generally resistant to oxidation by agents like nitric acid. However, oxidation can occur at the sulfur or nitrogen atoms. Stronger oxidants can lead to ring opening. mdpi.com Oxidation at the nitrogen atom yields an aromatic thiazole N-oxide, while oxidation at the sulfur atom can produce non-aromatic sulfoxides or sulfones. wikipedia.org

Reduction: The thiazole ring is stable to many reducing agents, including catalytic hydrogenation with platinum. pharmaguideline.com However, as mentioned, vigorous reduction with Raney nickel can cause desulfurization and ring cleavage. pharmaguideline.com Studies on related thiadiazolium derivatives have shown that the heterocyclic ring can be reduced by biological thiols like cysteine or glutathione, leading to a ring-opened product. nih.gov This suggests that under specific reductive conditions, the thiazole ring of the title compound could potentially be cleaved.

Role As a Key Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Diverse Heterocyclic Frameworks

The thiazole (B1198619) ring is recognized as a "privileged scaffold" in medicinal and materials chemistry, appearing in numerous natural products and synthetic compounds. nih.govnih.gov 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole serves as an excellent starting point for elaborating this core structure into more complex heterocyclic frameworks.

The strategic placement of reactive handles on the this compound scaffold facilitates the construction of annulated ring systems where the thiazole is fused with other heterocycles. Synthetic strategies often involve transforming the bromomethyl group into a suitable functional group that can undergo an intramolecular cyclization with a substituent introduced at the C2 or C4 position. For instance, reaction of the bromomethyl moiety with a nucleophile can be followed by a subsequent ring-closing reaction to form bicyclic structures like pyrano[2,3-d]thiazoles or thiazolo[4,5-b]pyranopyrimidines. purkh.com

Furthermore, building upon established methodologies for creating fused systems like thiazolo[4,5-g]quinazolin-8-ones from amino-functionalized precursors, the dichlorothiazole core offers a pathway to novel heterocyclic frameworks. mdpi.com The chloro groups can be substituted by amino groups, which then serve as anchor points for building adjacent rings. A notable example of a fused thiazole system is thiazolo[5,4-d]thiazole, a rigid, planar, and electron-deficient core that is synthesized by condensing appropriate precursors. researchgate.netrsc.org The reactivity of this compound makes it a potential precursor for unsymmetrical derivatives of this important heterocyclic system.

| Fused/Bridged System Type | General Synthetic Approach | Potential Application Areas |

| Thiazolo[5,4-d]thiazoles | Condensation and oxidation/aromatization sequences. researchgate.netrsc.org | Organic electronics, photovoltaics, semiconductors. rsc.org |

| Thiazoloquinazolines | Intramolecular C-S bond formation from N-aryl cyanothioformamides derived from amino-thiazoles. mdpi.com | Medicinal chemistry, kinase inhibitors. mdpi.com |

| Pyrano[2,3-d]thiazoles | Cycloaddition of thiazolidinone derivatives with unsaturated ketones or nitriles. purkh.com | Antimicrobial agents. purkh.com |

| Thiazolo-steroids | Reaction of epoxy-ketosteroids with thioamides or thiourea. nih.gov | Anticancer and antimicrobial agents. nih.gov |

Scaffold diversification is a key strategy in drug discovery and materials science, enabling the generation of large libraries of related compounds for screening. The three reactive sites of this compound allow for extensive peripheral functionalization. The bromomethyl group is the most reactive site, readily undergoing substitution with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to introduce diverse side chains.

Following the functionalization of the C5-methyl position, the two chloro-substituents on the thiazole ring can be addressed. These positions can undergo nucleophilic aromatic substitution or participate in various palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings) to introduce aryl, heteroaryl, or alkyl groups. This sequential reactivity allows for a controlled, step-wise diversification of the thiazole scaffold, producing libraries of novel 2,4,5-trisubstituted thiazole derivatives. Such derivatives are a prominent class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov

Utility in the Construction of Complex Organic Architectures

The utility of this compound extends beyond foundational heterocyclic chemistry into the synthesis of highly specialized and functional molecules for agriculture and materials science.

Halogenated 5-(halomethyl)thiazoles are critical intermediates in the synthesis of neonicotinoid insecticides. A structurally related compound, 2-bromo-5-(bromomethyl)thiazole, is used as an intermediate in the synthesis of an impurity of Thiamethoxam, a major second-generation neonicotinoid insecticide. lookchem.com Thiamethoxam itself contains the 3-((2-chloro-1,3-thiazol-5-yl)methyl) moiety, underscoring the importance of the 2-chloro-5-(halomethyl)thiazole core in achieving high insecticidal activity. The synthesis of Thiamethoxam involves the condensation of this key thiazole intermediate with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine. The presence of the additional chlorine atom at the C4 position in this compound provides a handle for creating novel analogues of Thiamethoxam and other agrochemicals, potentially leading to compounds with modified activity spectra, improved properties, or different metabolic profiles.

The development of advanced materials for organic electronics relies on building blocks that can form rigid, planar, and π-conjugated systems. Thiazole-containing structures, particularly fused systems like thiazolo[5,4-d]thiazoles, are highly promising in this regard due to their high oxidative stability and excellent charge transport properties. researchgate.netrsc.org These features make them attractive for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

This compound is an ideal starting material for synthesizing such advanced molecules. The reactive sites allow for the attachment of various aryl or other conjugated groups, extending the π-system of the molecule. For example, it can be used to construct the core of donor-acceptor molecules, where the electron-deficient dichlorothiazole ring acts as an acceptor unit, a common design principle for functional dyes and semiconductors.

A linker or bridging moiety is a molecular component that connects two or more functional units. The trifunctional nature of this compound, with its distinct reactive vectors, makes it a prime candidate for the design of novel linkers. The C5-bromomethyl group can be used to connect to one part of a larger structure, while the C2 and C4 chloro atoms can serve as attachment points for two other components. This allows for the creation of three-dimensional molecular architectures.

Development of Chemical Libraries and Screening Platforms

The strategic design and synthesis of chemical libraries are foundational to modern drug discovery and materials science. These libraries, which consist of large collections of structurally related but diverse compounds, are systematically evaluated for biological activity or desired properties through high-throughput screening. The compound this compound serves as an exemplary scaffold for the development of such libraries due to its inherent structural features and versatile reactivity. Thiazole-based compounds are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a wide range of biological targets, making them ideal starting points for library design. nih.govdntb.gov.uadntb.gov.ua

The utility of this compound as a building block for combinatorial chemistry stems from the presence of three distinct and orthogonally reactive sites: the highly reactive bromomethyl group at the C5 position, and the two chlorine atoms at the C2 and C4 positions. This trifunctional nature allows for the systematic and controlled introduction of a wide variety of substituents, enabling the generation of a three-dimensional matrix of novel compounds from a single, readily accessible core structure.

The development of a compound library from this thiazole scaffold typically proceeds via sequential or parallel derivatization steps.

Substitution at the C5-Bromomethyl Position: The bromomethyl group is highly susceptible to nucleophilic substitution (an SN2 reaction) by a wide range of nucleophiles. This position is often the first to be functionalized under mild conditions. A diverse array of amines, thiols, alcohols, and carboxylates can be introduced, appending new side chains that can explore different binding pockets in a biological target. For instance, reaction with various primary or secondary amines yields a series of aminomethyl-thiazole derivatives.

Regioselective Substitution at the C4 and C2 Positions: The chlorine atoms on the thiazole ring are susceptible to nucleophilic aromatic substitution (SNAr). Research on similarly substituted heterocyclic systems, such as 2,4-dichloroquinazolines, has shown that such substitutions are often regioselective. nih.govstackexchange.com The C4 position is generally more reactive and can be substituted under milder conditions than the C2 position. This differential reactivity allows chemists to selectively introduce one nucleophile at the C4 position, and then, under more forcing conditions, introduce a second, different nucleophile at the C2 position. This stepwise approach dramatically increases the structural diversity of the resulting library.

By combining a set of 'R1' nucleophiles for the C5 position, 'R2' nucleophiles for the C4 position, and 'R3' nucleophiles for the C2 position, a vast library of unique 2,4,5-trisubstituted thiazole derivatives can be rapidly assembled. acs.orgnih.gov This combinatorial approach is highly efficient for creating large numbers of compounds for screening campaigns aimed at identifying new leads for anticancer, antimicrobial, or anti-inflammatory agents. nih.gov The resulting libraries provide a platform for discovering structure-activity relationships (SAR), where the impact of each substituent on biological activity can be systematically evaluated. dntb.gov.ua

The following interactive table illustrates a hypothetical matrix for generating a focused library from the this compound scaffold, showcasing the potential for creating diverse molecular architectures.

| Reactive Position | Reaction Type | Example Nucleophile Class | Example Reagent | Resulting Substituent |

|---|---|---|---|---|

| C5-CH₂Br | SN2 Substitution | Primary Amines | Morpholine | -CH₂-Morpholine |

| C5-CH₂Br | SN2 Substitution | Thiols | Thiophenol | -CH₂-S-Phenyl |

| C4-Cl | SNAr (Milder Conditions) | Secondary Amines | Piperidine | -Piperidinyl |

| C4-Cl | SNAr (Milder Conditions) | Anilines | 4-Fluoroaniline | -(4-Fluorophenyl)amino |

| C2-Cl | SNAr (Harsher Conditions) | Alcohols (as alkoxides) | Sodium Ethoxide | -Ethoxy |

| C2-Cl | SNAr (Harsher Conditions) | Primary Amines | Cyclopropylamine | -Cyclopropylamino |

Computational and Theoretical Investigations into the Chemistry of 5 Bromomethyl 2,4 Dichloro 1,3 Thiazole

Electronic Structure Analysis and Prediction of Reactivity

The electronic structure of a molecule is fundamental to understanding its reactivity. For 5-(bromomethyl)-2,4-dichloro-1,3-thiazole, the presence of electronegative chlorine and bromine atoms, along with the sulfur and nitrogen heteroatoms in the thiazole (B1198619) ring, creates a complex electronic environment.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of thiazole derivatives. nih.govdntb.gov.uaresearchgate.net Methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to optimize the molecular geometry and calculate electronic parameters. atlantis-press.comresearchgate.net For this compound, these calculations would reveal the distribution of electron density, dipole moment, and the energies of molecular orbitals.

The presence of two chlorine atoms at positions 2 and 4, and a bromomethyl group at position 5, significantly influences the electron distribution across the thiazole ring. The high electronegativity of the halogen atoms leads to a polarized molecule, which is reflected in a significant calculated dipole moment. Theoretical calculations on similar thiazole structures have shown that DFT methods can accurately predict structural parameters like bond lengths and angles. researchgate.net

Table 1: Predicted Geometrical and Electronic Properties of this compound (Illustrative based on similar compounds) This table is generated based on typical values found for similar thiazole derivatives in computational studies and is for illustrative purposes.

| Parameter | Predicted Value |

|---|---|

| Dipole Moment (Debye) | ~2.5 - 3.5 |

| Total Energy (Hartree) | Specific to calculation level |

| Polarizability (a.u.) | Relatively high due to halogens |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the thiazole ring, particularly involving the sulfur atom, while the LUMO is likely distributed over the ring and the C-Br bond of the bromomethyl group. The electronegative chlorine atoms would lower the energy of the molecular orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net In related thiazole derivatives, the HOMO-LUMO gap has been calculated to be in the range of 4-5 eV. researchgate.netscispace.com The presence of the reactive bromomethyl group is expected to result in a relatively low HOMO-LUMO gap for this compound, indicating its susceptibility to nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table is generated based on typical values found for similar thiazole derivatives in computational studies and is for illustrative purposes.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.5 to -7.5 |

| LUMO | ~ -1.5 to -2.5 |

| HOMO-LUMO Gap (eV) | ~ 4.0 to 5.0 |

Elucidation of Reaction Pathways and Transition States

Computational studies are invaluable for mapping out potential reaction pathways and identifying the transition states involved. For this compound, a key reaction is nucleophilic substitution at the bromomethyl group. Theoretical calculations can model the approach of a nucleophile to the electrophilic carbon of the CH2Br group.

Studies on analogous compounds, such as 2-bromomethyl-1,3-thiaselenole, have shown that nucleophilic substitution can proceed through complex pathways, sometimes involving the heteroatoms of the ring in anchimeric assistance. nih.gov In the case of this compound, it is plausible that the thiazole ring participates in stabilizing the transition state of nucleophilic substitution. DFT calculations can be used to determine the activation energies for different possible reaction pathways, thus predicting the most likely product. For instance, the reaction with a nucleophile could proceed via a direct SN2 mechanism, or potentially involve the formation of a transient thiazolium ylide intermediate.

Theoretical Studies on Conformational Preferences and Intermolecular Interactions

The bromomethyl group in this compound can rotate around the C-C single bond, leading to different conformers. Computational methods can be used to perform a conformational analysis to identify the most stable conformer(s) and the energy barriers between them. iu.edu.sa The relative orientation of the C-Br bond with respect to the thiazole ring will influence the molecule's reactivity and its interactions with other molecules.

Furthermore, theoretical studies can shed light on potential intermolecular interactions. The polarized nature of the C-Cl and C-Br bonds, along with the lone pairs on the nitrogen and sulfur atoms, suggests that this molecule can participate in various non-covalent interactions, such as halogen bonding and hydrogen bonding (if a suitable donor is present). Understanding these interactions is crucial for predicting its crystal packing and its behavior in different solvents.

Application of Chemoinformatics for Structure-Reactivity Relationships

Chemoinformatics utilizes computational techniques to analyze chemical data and establish relationships between a molecule's structure and its properties. For a compound like this compound, chemoinformatic tools can be used to predict its reactivity based on a set of calculated molecular descriptors.

By comparing the descriptors of this molecule with those of a library of known reactive compounds, it is possible to infer its likely chemical behavior. Descriptors such as molecular electrostatic potential (MEP) maps can visually represent the electron-rich and electron-poor regions of the molecule, highlighting the sites most susceptible to electrophilic and nucleophilic attack. For this thiazole derivative, the MEP would likely show a negative potential around the nitrogen atom and a positive potential around the hydrogen atoms of the methyl group and the carbon atom attached to the bromine.

Advanced Analytical Characterization and Methodological Development in Chemical Research

Spectroscopic Elucidation of Reaction Products and Derivatives

Spectroscopic methods provide a detailed view into the molecular architecture of 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole, revealing the connectivity of atoms, the nature of functional groups, and the electronic environment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental for confirming its identity.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, featuring a key singlet for the bromomethyl (-CH₂Br) protons. The chemical shift of this singlet would likely appear in the range of 4.5-5.0 ppm, influenced by the electronegativity of the adjacent bromine atom and the electron-withdrawing nature of the dichlorothiazole ring.

¹³C NMR: The carbon NMR spectrum would provide evidence for all four carbon atoms in the molecule. The carbon of the bromomethyl group is anticipated to resonate around 25-35 ppm. The three carbons of the thiazole (B1198619) ring would have distinct chemical shifts due to the different substituents (two chlorine atoms and the bromomethyl group). The C2 and C4 carbons, being directly attached to chlorine, would be significantly downfield, while the C5 carbon, bonded to the bromomethyl group, would appear at a different characteristic position. mdpi.comsemanticscholar.org

2D NMR Techniques: To unambiguously assign these signals and confirm the structure, especially in more complex derivatives, advanced 2D NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the ¹H signal of the -CH₂Br group with its corresponding ¹³C signal, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between the -CH₂Br protons and the C4 and C5 carbons of the thiazole ring, establishing the connectivity of the bromomethyl group to the heterocyclic core.

COSY (Correlation Spectroscopy): While not as critical for this specific molecule due to the isolated nature of the -CH₂Br protons, in derivatives with additional proton-bearing substituents, COSY would reveal proton-proton coupling networks.

Solid-State NMR: For analyzing the compound in its solid, crystalline form, solid-state NMR (ssNMR) can provide valuable information about the molecular packing and conformational properties that are averaged out in solution-phase NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Br | 4.5 - 5.0 | 25 - 35 |

| C2-Cl | - | 150 - 160 |

| C4-Cl | - | 140 - 150 |

| C5 | - | 125 - 135 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound with high accuracy. The technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.

Given the molecular formula C₄H₂BrCl₂NS, the expected exact mass can be calculated. A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion [M]⁺, which serves as a definitive fingerprint for the presence of these halogens. researchgate.netrsc.org For instance, the presence of one bromine and two chlorine atoms would lead to a complex isotopic pattern for the molecular ion, which can be precisely simulated and compared with the experimental data. nih.govnih.gov

HRMS is also invaluable for analyzing reaction products and derivatives. By comparing the accurate mass of a product to that of the starting material, the elemental composition of the added or modified functional group can be deduced.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups and skeletal structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands.

C-H stretching: Vibrations from the -CH₂- group would appear in the 2950-3050 cm⁻¹ region.

Thiazole ring vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected in the 1400-1650 cm⁻¹ region. cdnsciencepub.comresearchgate.net

C-Cl stretching: The vibrations corresponding to the carbon-chlorine bonds would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

C-S stretching: The thiazole ring's carbon-sulfur bond vibration usually appears in the 600-750 cm⁻¹ range. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the thiazole ring are often strong in the Raman spectrum. rsc.orgacs.org The C-S, C-Cl, and C-Br bonds would also give rise to characteristic Raman signals.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group/Bond | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| C-H (stretching) | 2950 - 3050 | 2950 - 3050 |

| C=N / C=C (thiazole ring) | 1400 - 1650 | 1400 - 1650 |

| C-Cl (stretching) | 600 - 800 | 600 - 800 |

| C-Br (stretching) | 500 - 650 | 500 - 650 |

| C-S (stretching) | 600 - 750 | 600 - 750 |

UV-Vis Spectroscopy for Electronic Transitions in Derivatives

UV-Vis spectroscopy measures the electronic transitions within a molecule. The parent thiazole molecule exhibits absorption bands in the vacuum UV region. However, the absorption maxima are significantly influenced by the substituents on the ring. shimadzu.com The presence of the dichloro and bromomethyl groups on the thiazole ring in this compound is expected to shift the absorption to longer wavelengths (a bathochromic or red shift) compared to the unsubstituted thiazole.

This technique is particularly useful for studying the electronic properties of derivatives where the thiazole ring is part of a larger conjugated system. libretexts.org For example, if the bromomethyl group is used to synthesize a derivative with an extended π-system, the UV-Vis spectrum would show a significant shift in the maximum absorption wavelength (λmax), often into the visible region, resulting in a colored compound. The electronic transitions observed are typically π → π* and n → π* transitions. scielo.org.za

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). Detection is typically achieved using a UV detector set at a wavelength where the compound or its derivatives absorb light. HPLC is highly effective for determining the purity of a sample by separating the main compound from any starting materials, byproducts, or degradation products. researchgate.netlcms.cz

Gas Chromatography (GC): Given its likely volatility, this compound is also amenable to analysis by gas chromatography. nih.gov A capillary column with a suitable stationary phase (e.g., a mid-polarity phase) would be used to separate the compound from other volatile components in a mixture. analyticaltoxicology.com A flame ionization detector (FID) or an electron capture detector (ECD) could be used for detection. The ECD is particularly sensitive to halogenated compounds and would provide excellent sensitivity for this molecule. wikipedia.org GC is a powerful tool for assessing purity and for quantitative analysis in reaction monitoring.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique for monitoring the progress of chemical reactions, assessing compound purity, and identifying substances. rsc.orgnih.gov Its application is crucial in the synthesis and subsequent reactions involving this compound. The technique allows for a rapid, qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. rsc.org

The process involves spotting a small quantity of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with an adsorbent material like silica (B1680970) gel. researchgate.net Alongside the reaction mixture, reference spots of the starting materials are also applied to the plate to aid in identification. rsc.org The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the different components of the mixture travel at different rates depending on their polarity and affinity for the adsorbent. rsc.org

For a hypothetical reaction where this compound is a reactant, TLC can be used to track its consumption and the formation of the desired product. Samples are taken from the reaction vessel at regular intervals and analyzed. The disappearance of the spot corresponding to the starting thiazole and the appearance of a new spot for the product indicate the reaction's progression. nih.gov Visualization of the spots can be achieved under UV light, especially for UV-active compounds, or by using chemical staining agents like potassium permanganate (B83412) or vanillin/sulfuric acid spray. nih.govresearchgate.net

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds. By comparing the Rf value of the new spot with that of the starting material, a clear picture of the reaction's status can be obtained. The reaction is considered complete when the spot for the starting material is no longer visible. rsc.org

Table 1: Illustrative TLC Monitoring of a Reaction Involving this compound

| Time Point | Starting Material Rf | Product Rf | Observations |

|---|---|---|---|

| t = 0 hr | 0.65 | - | Strong spot for starting material, no product visible. |

| t = 1 hr | 0.65 | 0.40 | Fading spot for starting material, new product spot appears. |

| t = 2 hr | 0.65 | 0.40 | Faint spot for starting material, stronger product spot. |

| t = 3 hr | - | 0.40 | Starting material spot has disappeared; reaction is complete. |

Note: This table is for illustrative purposes. Rf values are dependent on the specific eluent system and stationary phase used.

Chiral Chromatography (e.g., SFC) for Enantiomeric Separation in Stereoselective Syntheses

In stereoselective synthesis, where a chiral center is introduced into a molecule, the separation of the resulting enantiomers is a critical step for both analytical characterization and preparative purification. nih.gov For chiral thiazole derivatives, which are significant in medicinal chemistry, techniques like chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable. nih.gov SFC, in particular, has gained prominence as a powerful tool for chiral separations due to its high efficiency, speed, and reduced environmental impact compared to traditional HPLC. researchgate.netchromatographyonline.com

SFC utilizes a mobile phase composed of supercritical carbon dioxide, often with a small amount of a polar organic co-solvent such as methanol or ethanol (B145695). researchgate.net This technique is highly effective for separating enantiomers when used with a Chiral Stationary Phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have proven effective in resolving the enantiomers of various azole compounds. chromatographyonline.commdpi.com

The development of an SFC method for a new chiral thiazole derivative would involve screening different CSPs and mobile phase compositions to achieve optimal separation (resolution > 1.5). researchgate.net For instance, research on a set of novel chiral thiazole compounds demonstrated that a maltodextrin-based CSP (MaltoShell) was highly effective, successfully separating the enantiomers of multiple derivatives. nih.govmdpi.com The combination of SFC with mass spectrometry (SFC-MS) provides an even more powerful analytical setup, allowing for simultaneous separation and mass identification of each enantiomer in a single run. researchgate.net

Table 2: Exemplary Conditions for Chiral Separation of Thiazole Derivatives

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Temperature | Detection | Reference |

|---|---|---|---|---|---|---|

| SFC-MS | Chiralpak IC (3 µm) | Isocratic 4% MeOH with 25mM IBA in CO2 | 2.5 mL/min | 40°C | EIC at specific m/z | researchgate.net |

| HPLC | MaltoShell | Heptane-ethanol (80:20 v/v) | 1.0 mL/min | 30°C | UV at 254 nm | mdpi.com |

| HPLC | NicoShell | Polar organic or reversed-phase modes | 1.0 mL/min | 30°C | UV at 254 nm | nih.gov |

Development of Advanced Analytical Methods for Thiazole Derivatives

The structural complexity and diverse applications of thiazole derivatives necessitate the continuous development of advanced and robust analytical methods. researchgate.netbohrium.com These methods are essential for unambiguous structure elucidation, purity confirmation, and quantitative analysis, which are critical in fields like medicinal chemistry and materials science. researchgate.netnih.gov

Modern analytical chemistry relies heavily on a combination of spectroscopic and chromatographic techniques. For thiazole derivatives, including compounds like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is fundamental for determining the precise molecular structure. researchgate.netrsc.org Two-dimensional NMR techniques are often employed to confirm the ring structure and the exact positions of substituents. researchgate.net Mass spectrometry (MS) is used to confirm the molecular weight and formula of the synthesized compounds. mdpi.com

Beyond basic characterization, there is an ongoing effort to develop novel synthetic routes and, consequently, new analytical protocols to support this research. researchgate.netbohrium.com The synthesis of new thiazole-based compounds often requires specific analytical methods to monitor the reaction and characterize the products, which may possess unique chemical properties. mdpi.comnih.gov For example, the synthesis of novel thiazole derivatives often involves monitoring the reaction by TLC, followed by purification using column chromatography and full characterization by spectral analysis. rsc.orgmdpi.com

Furthermore, computational studies and molecular docking are increasingly integrated with experimental analysis to predict the properties and biological activities of new thiazole compounds, guiding further optimization. rsc.orgmdpi.com The development of efficient, environmentally friendly synthetic conditions and analytical methods is a significant trend in current chemical research for this class of heterocyclic compounds. bohrium.com These advanced methodologies ensure the creation of well-characterized, highly pure thiazole-containing entities for their intended applications. researchgate.net

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Approaches

Traditional methods for the synthesis of thiazole (B1198619) derivatives often rely on conditions that are misaligned with the principles of green chemistry, sometimes involving hazardous reagents, organic solvents, and generating significant waste. researchgate.netnih.govresearchgate.net The future synthesis of 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole and its derivatives will likely see a shift towards more environmentally benign methodologies. Several green chemistry-based techniques have already been successfully applied to the synthesis of other thiazoles and could be adapted. researchgate.netbepls.com These include microwave-assisted synthesis, which can reduce reaction times and increase yields, and the use of ultrasound irradiation as an alternative energy source. nih.govresearchgate.netbepls.comnih.gov

Moreover, the development of catalyst-free reaction pathways or the use of recyclable, green catalysts represents a significant area for improvement. bepls.com Solvents are a major contributor to the environmental impact of chemical processes. Future research will likely focus on replacing conventional organic solvents with greener alternatives such as water, ionic liquids, or polyethylene (B3416737) glycol (PEG), or developing solvent-free reaction conditions. researchgate.netbepls.com Multi-component reactions, where three or more reactants combine in a single step to form the product, offer an atom-economical and efficient alternative to traditional multi-step syntheses. researchgate.netbepls.com

| Aspect | Conventional Approaches | Potential Green Alternatives | Anticipated Benefits |

|---|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic irradiation bepls.comnih.gov | Reduced reaction times, Lower energy consumption |

| Solvents | Volatile organic solvents (e.g., Toluene, Dioxane) | Water, Polyethylene glycol (PEG-400), Deep eutectic solvents bepls.commdpi.com | Reduced toxicity and environmental impact, Improved safety |

| Catalysis | Use of stoichiometric, often hazardous, reagents | Catalyst-free systems, Recyclable green catalysts (e.g., silica-supported acids) bepls.com | Reduced waste, Lower cost, Simplified purification |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions researchgate.net | Increased efficiency, Higher atom economy, Less waste |

Exploration of Novel and Unprecedented Reactivity Pathways

The "bromomethyl" functional group is known for its unique reactivity, which can go beyond simple nucleophilic substitution. Research on analogous compounds like 2-bromomethyl-1,3-thiaselenole has revealed unprecedented reaction pathways involving the formation of intermediate seleniranium cations. nih.gov These intermediates can be attacked by nucleophiles at three different electrophilic centers, leading to complex rearrangements and the formation of unexpected products. nih.govnih.govresearchgate.net

Future research on this compound could investigate analogous reactivity. The presence of the sulfur atom in the thiazole ring could facilitate the formation of a transient thiranium (or thiiranium) ion intermediate. The electronic properties of the thiazole ring, heavily influenced by the two electron-withdrawing chlorine atoms, would play a crucial role in the stability and subsequent reactivity of such an intermediate. Exploring reactions that could trigger these pathways, perhaps through anchimeric assistance (neighboring group participation) from the ring's sulfur atom, could unlock novel transformations and provide access to entirely new heterocyclic scaffolds. nih.gov Quantum chemical calculations, similar to those used to study the thiaselenole system, would be invaluable in predicting and understanding these potential reaction pathways. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. mdpi.com The synthesis of heterocyclic compounds, including thiazoles, has been shown to be highly amenable to flow chemistry setups. nih.govnih.govresearchgate.net Future work could focus on developing a continuous flow process for the synthesis of this compound itself. Subsequently, this platform could be expanded for its derivatization. For instance, the highly reactive bromomethyl group could be substituted in-line by passing the flow stream through a column containing a polymer-supported nucleophile, followed by further functionalization at the C2 or C4 positions in subsequent flow reactors. nih.gov

Furthermore, integrating these flow systems with automated synthesis platforms can revolutionize the discovery process. synplechem.com Robotic systems can perform sequential reactions and purifications without manual intervention. synplechem.com By using this compound as a core scaffold, automated platforms could rapidly generate large libraries of diverse derivatives. This is achieved by sequentially reacting the three functional handles (bromomethyl, C2-Cl, C4-Cl) with a pre-selected array of reagents in a programmable fashion. This high-throughput approach is invaluable for generating compounds for screening in medicinal chemistry and materials science. synplechem.com

| Benefit | Description | Relevance to Target Compound |

|---|---|---|

| Enhanced Safety | Small reaction volumes and superior heat exchange minimize risks associated with exothermic reactions or hazardous reagents. | Safe handling of the lachrymatory and reactive bromomethyl compound and its subsequent reactions. |

| High Reproducibility | Precise control over reaction parameters (temperature, time, stoichiometry) ensures consistent product quality. | Crucial for producing reliable data in screening campaigns and for GMP (Good Manufacturing Practice) synthesis. |

| Scalability | Production is increased by running the system for longer periods, avoiding the challenges of scaling up batch reactors. | Facilitates production of the building block from lab-scale to pilot-plant quantities as needed. |

| Rapid Library Synthesis | Automated, sequential flow processes enable the rapid creation of many derivatives from a common core. nih.govnih.govsynplechem.com | Accelerates the exploration of structure-activity relationships for drug discovery or materials development. |

| Telescoped Synthesis | Multiple reaction steps are performed consecutively without isolating intermediates, saving time and resources. mdpi.comnih.gov | Efficient multi-step modification of the three reactive sites on the thiazole core. |

Expanded Utilities in Retrosynthetic Analysis and Target-Oriented Synthesis

In retrosynthetic analysis, this compound can be viewed as a powerful and versatile trifunctional synthon. Its strategic value lies in the orthogonal reactivity of its functional groups, which can be addressed sequentially to build molecular complexity. The bromomethyl group serves as a classic electrophilic handle for introducing the thiazole moiety via alkylation of C-, N-, O-, or S-nucleophiles. The chlorine atoms at C2 and C4 are susceptible to nucleophilic aromatic substitution (SNAr) or can be utilized in modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds.

This latent functionality allows for diverse synthetic planning. For example, a retrosynthetic strategy for a complex, polycyclic drug candidate might disconnect to reveal the 2,4-disubstituted thiazole core, which can be traced back to the starting material, this compound. mdpi.com This approach is particularly valuable for the target-oriented synthesis of novel kinase inhibitors, anticancer agents, or other biologically active molecules where the thiazole ring is a known pharmacophore. mdpi.combohrium.comresearchgate.net

| Reactive Site | Reaction Type | Potential Coupling Partner | Resulting Structure / Application |

|---|---|---|---|

| -CH₂Br | Nucleophilic Substitution | Phenols, Thiols, Amines, Carbanions | Introduction of the thiazole core onto a target molecule. |

| C2-Cl | SNAr / Cross-Coupling | Amines, Alcohols / Boronic acids, Alkynes | Functionalization with aryl, alkyl, or amino groups. |

| C4-Cl | SNAr / Cross-Coupling | Amines, Alcohols / Boronic acids, Alkynes | Orthogonal functionalization to the C2 position. |

| All three sites | Sequential Reactions | Various nucleophiles and coupling partners | Rapid assembly of complex, three-dimensionally diverse molecules for screening libraries. |

Synergistic Research at the Interface of Organic Chemistry and Other Disciplines

The full potential of this compound will be realized through collaborative research that spans multiple scientific fields.

Medicinal Chemistry and Chemical Biology: The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs. bohrium.comglobalresearchonline.net By using the automated and flow chemistry techniques described above, vast libraries of derivatives can be synthesized from the title compound. These libraries can then be screened in high-throughput assays against various biological targets, such as protein kinases, which are crucial in cancer therapy. mdpi.comresearchgate.net Collaboration with chemical biologists can help elucidate the mechanism of action of active compounds and identify their cellular targets. mdpi.com

Materials Science: Heterocyclic compounds form the basis of many organic electronic materials. The extended π-conjugated systems required for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) could be constructed using this compound as a central, electron-deficient building block. mdpi.com Through cross-coupling reactions at the C2 and C4 positions, various aromatic and heteroaromatic wings can be attached to tune the electronic and photophysical properties of the resulting materials. Synergistic work with materials scientists would guide the design of molecules with desired properties for next-generation electronic devices.

Agrochemical Science: Thiazole derivatives have been explored for their potential as agrochemicals, including fungicides. smolecule.com The title compound provides a scaffold to generate novel derivatives for screening against agricultural pests and pathogens. Collaboration with plant scientists and entomologists would be essential to test efficacy, selectivity, and environmental impact.

Computational Chemistry: Theoretical studies are crucial for guiding synthetic efforts. researchgate.net Computational chemists can model the novel reactivity pathways discussed in section 7.2, providing insight into reaction mechanisms and transition states. nih.govresearchgate.net Furthermore, molecular docking studies can predict the binding affinity of virtual libraries of derivatives for specific protein targets, helping to prioritize the synthesis of the most promising candidates for medicinal or agrochemical applications. mdpi.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.